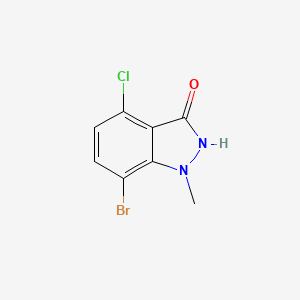![molecular formula C7H7BN2O3 B13992104 (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolopyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine structure. Subsequent borylation reactions, often using boron reagents such as bis(pinacolato)diboron, introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, is a key step in the industrial synthesis of boronic acid derivatives.
化学反应分析
Types of Reactions
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides results in the formation of biaryl compounds.
科学研究应用
Chemistry
In chemistry, (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of (7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
相似化合物的比较
Similar Compounds
(7-Oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)(phenyl)acetic acid: This compound shares a similar pyrrolopyridine core but differs in the functional groups attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate for cross-coupling reactions. Its structure allows for versatile applications in different fields, setting it apart from other similar compounds.
属性
分子式 |
C7H7BN2O3 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC 名称 |
(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-6-4(2-10-7)1-5(3-9-6)8(12)13/h1,3,12-13H,2H2,(H,10,11) |
InChI 键 |
DIYAVMXLDMJTOX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C(=O)NC2)N=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)
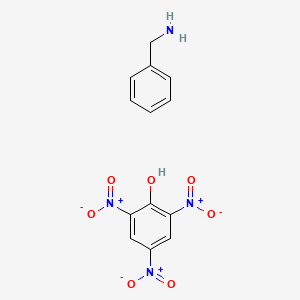
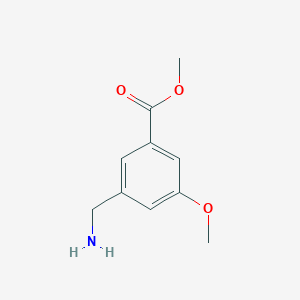
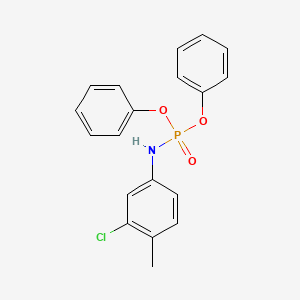

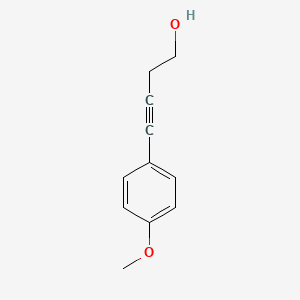
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)
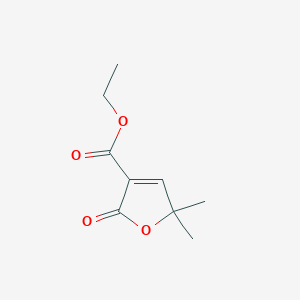
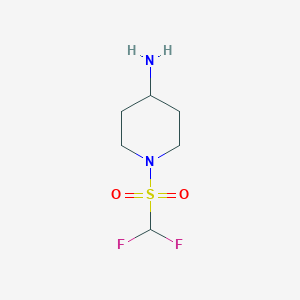

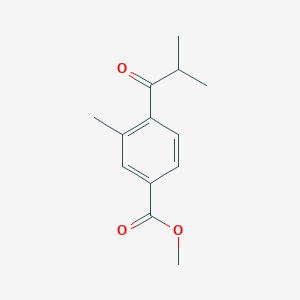
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

